molecular formula C14H18BN3O2 B1425892 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine CAS No. 1373616-12-6

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine

Cat. No. B1425892
M. Wt: 271.12 g/mol
InChI Key: SGOWLBZXXKANQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki coupling reactions . They are also important in the field of medicinal chemistry due to their stability, low toxicity, and high reactivity .


Molecular Structure Analysis

The compound likely contains a pyrazole ring and a pyridine ring, both of which are common structures in medicinal chemistry. The tetramethyl-1,3,2-dioxaborolane group is a boronic ester .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki coupling reactions, which are a type of palladium-catalyzed cross coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Boronic esters are generally stable and have low toxicity .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been primarily utilized in synthetic chemistry for the development and characterization of various organic intermediates and complexes. For instance, Liao et al. (2022) conducted a study on the synthesis, characterization, and crystal structure of similar compounds, employing techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density functional theory (DFT) was utilized for calculating the molecular structure, confirming the results with X-ray diffraction data (Liao, Liu, Wang, & Zhou, 2022).

Bethel et al. (2012) developed an improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines via an optimized synthesis and Suzuki coupling, which is applicable to high throughput chemistry and large-scale synthesis of these medicinally important compounds (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

Structural and Molecular Analysis

The compound's derivatives have also been a subject of structural and molecular analysis. Huang et al. (2021) examined compounds obtained through a three-step substitution reaction. The structures were confirmed by various spectroscopic methods and X-ray diffraction. The study also delved into molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of the compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Application in Coordination Chemistry and Polymer Synthesis

In coordination chemistry, the derivatives of this compound have been used as ligands for developing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Furthermore, polymers containing these derivatives have been synthesized, showing deeply colored properties and solubility in common organic solvents. These polymers exhibit specific absorption peaks and luminescence spectra, suggesting their utility in materials science (Welterlich, Charov, & Tieke, 2012).

Safety And Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. Boronic esters are generally considered to have low toxicity .

Future Directions

Boronic esters have a wide range of applications in pharmacy and biology, and are used in the construction of stimulus-responsive drug carriers . The specific future directions would depend on the exact structure and properties of the compound.

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-7-5-6-8-16-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOWLBZXXKANQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine

CAS RN

1373616-12-6
Record name 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.